molecular formula C13H18N2 B13298559 4-Methyl-3-[(pentan-3-yl)amino]benzonitrile

4-Methyl-3-[(pentan-3-yl)amino]benzonitrile

Cat. No.: B13298559
M. Wt: 202.30 g/mol
InChI Key: MJZRTDQJRMHLQH-UHFFFAOYSA-N
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Description

4-Methyl-3-[(pentan-3-yl)amino]benzonitrile is an organic compound with the molecular formula C13H18N2. It is a derivative of benzonitrile, characterized by the presence of a methyl group and a pentan-3-ylamino group attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-[(pentan-3-yl)amino]benzonitrile typically involves the reaction of 4-methylbenzonitrile with pentan-3-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-[(pentan-3-yl)amino]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) are used under specific conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce amines.

Scientific Research Applications

4-Methyl-3-[(pentan-3-yl)amino]benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-3-[(pentan-3-yl)amino]benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzonitrile: A simpler derivative with only a methyl group attached to the benzene ring.

    Pentan-3-ylamine: An amine with a pentan-3-yl group, used as a building block in organic synthesis.

    Benzonitrile: The parent compound, used as a starting material for various derivatives.

Uniqueness

4-Methyl-3-[(pentan-3-yl)amino]benzonitrile is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it valuable for research and industrial applications where these properties are desired.

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

4-methyl-3-(pentan-3-ylamino)benzonitrile

InChI

InChI=1S/C13H18N2/c1-4-12(5-2)15-13-8-11(9-14)7-6-10(13)3/h6-8,12,15H,4-5H2,1-3H3

InChI Key

MJZRTDQJRMHLQH-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC1=C(C=CC(=C1)C#N)C

Origin of Product

United States

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